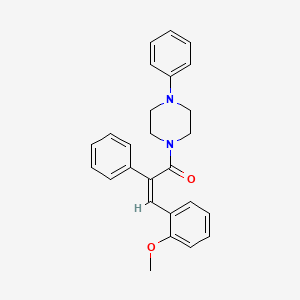
(Z)-3-(2-methoxyphenyl)-2-phenyl-1-(4-phenylpiperazino)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(2-methoxyphenyl)-2-phenyl-1-(4-phenylpiperazino)-2-propen-1-one is a useful research compound. Its molecular formula is C26H26N2O2 and its molecular weight is 398.506. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
The compound, as part of a novel series of molecules, has been explored for its antimicrobial activity. Research conducted by Mandala et al. (2013) synthesized derivatives structurally related to the compound , showing significant antibacterial and antifungal activities. These findings were supported by molecular docking studies, suggesting the therapeutic potential of such compounds in combating microbial infections (Mandala et al., 2013).
Catalytic Activity
In the field of chemical catalysis, a dinuclear Zn2+ complex related to the compound structure demonstrated a remarkable rate enhancement in the cleavage of RNA and DNA model systems. This study highlights the potential application of such compounds in enzymatic and catalytic processes, presenting a significant advancement in the efficiency of biochemical reactions (Neverov et al., 2006).
Electroluminescent Device Properties
Roh et al. (2009) investigated Zn(II)-chelated complexes based on functionalized benzothiazole derivatives, closely related to the structural framework of the compound, demonstrating their potential in producing white-light emission. This research opens new avenues for the development of advanced materials for organic light-emitting diodes (OLEDs), showcasing the compound's relevance in materials science and engineering (Roh et al., 2009).
Serotonin Ligand Affinity
A study by Glennon et al. (1988) on arylpiperazine derivatives, which share a core structural similarity with the compound, identified high affinity for 5-HT1A serotonin binding sites. This discovery underlines the potential of such compounds in neurological and psychiatric medicine, offering a pathway for the development of new therapeutic agents targeting serotonin receptors (Glennon et al., 1988).
Photochromic Properties
Research into the photochromic properties of 4-dialkylamino-2-hydroxychalcones, compounds related in structure, demonstrated reversible E/Z-photoisomerization. This property is significant for the development of advanced photoresponsive materials, suggesting applications in smart coatings, optical data storage, and molecular switches (Matsushima et al., 2001).
Propriétés
IUPAC Name |
(Z)-3-(2-methoxyphenyl)-2-phenyl-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2/c1-30-25-15-9-8-12-22(25)20-24(21-10-4-2-5-11-21)26(29)28-18-16-27(17-19-28)23-13-6-3-7-14-23/h2-15,20H,16-19H2,1H3/b24-20- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCMBYZGEMUNDZ-GFMRDNFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(/C2=CC=CC=C2)\C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-cyclopropylidene-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine](/img/structure/B2776966.png)
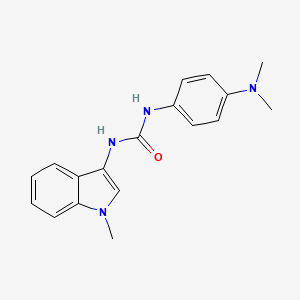
![4-methyl-2-(methylsulfanyl)-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2776969.png)
![N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-2-PHENYL-1,3-THIAZOLE-4-CARBOXAMIDE](/img/structure/B2776970.png)
![3-(4-chlorophenyl)-1-(2-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2776971.png)
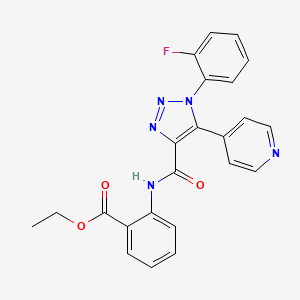
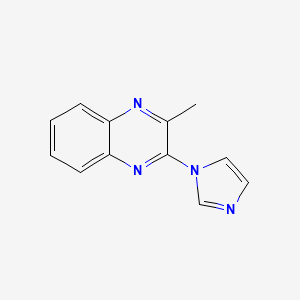
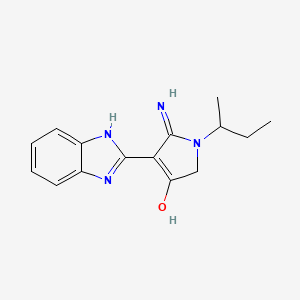
![methyl 2-(8-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2776980.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2776981.png)
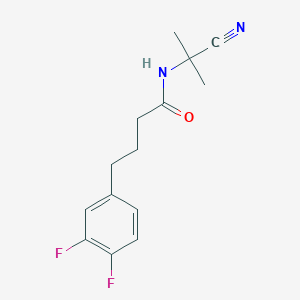
![N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-(4-FLUOROBENZENESULFONYL)BUTANAMIDE HYDROCHLORIDE](/img/structure/B2776983.png)
![4-Cyclopropyl-6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5-fluoropyrimidine](/img/structure/B2776987.png)

